An In-depth Technical Guide to 5-Bromo-3-methyl-oxazolo[5,4-b]pyridine: A Molecule of Synthetic Potential
An In-depth Technical Guide to 5-Bromo-3-methyl-oxazolo[5,4-b]pyridine: A Molecule of Synthetic Potential
An In-depth Technical Guide to 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine: A Molecule of Synthetic Potential
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The landscape of heterocyclic chemistry is vast and ever-expanding, with novel scaffolds holding the key to unlocking new therapeutic avenues and material properties. This guide focuses on a specific, yet sparsely documented molecule: 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. While direct experimental data for this compound is limited in the public domain, this document serves as a foundational technical guide for researchers, scientists, and drug development professionals. By synthesizing available data, predicting properties based on its structural motifs, and proposing research directions, we aim to provide a comprehensive starting point for the exploration of this promising chemical entity.
Introduction: The[1][2]oxazolo[5,4-b]pyridine Scaffold
The[1][2]oxazolo[5,4-b]pyridine core is a fused heterocyclic system that marries the electron-rich characteristics of the oxazole ring with the well-established chemical versatility of the pyridine ring. This fusion gives rise to a unique electronic and steric profile, making it an intriguing scaffold for medicinal chemistry and materials science. Pyridine derivatives are fundamental building blocks in the development of new drugs due to their wide range of biological activities.[3] The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of this scaffold is anticipated to significantly influence its reactivity and biological interactions, offering a handle for further chemical modification and a specific steric and electronic footprint for potential protein binding.
Molecular Structure and Physicochemical Properties
Structural Information
The fundamental structural details are available from public chemical databases.[4]
| Parameter | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | PubChemLite[4] |
| Molecular Weight | 211.03 g/mol | PubChemLite[4] |
| Canonical SMILES | CC1=NOC2=C1C=C(C=N2)Br | PubChemLite[4] |
| InChI Key | UOMBCEWCJFUYER-UHFFFAOYSA-N | PubChemLite[4] |
Predicted Physicochemical Properties
The following properties are predicted based on computational models and the known characteristics of similar chemical structures.
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Expected for a rigid, heterocyclic system of this molecular weight. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The aromatic nature and the presence of a halogen suggest limited aqueous solubility. |
| XlogP | 2.1 | PubChemLite[4] |
Proposed Synthesis and Reactivity
Given the absence of a documented synthesis for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine, a plausible synthetic route can be devised based on established methodologies for the formation of related oxazolo[5,4-b]pyridine and isoxazolo[5,4-b]pyridine systems. A potential strategy involves the cyclization of a suitably substituted pyridine precursor.
Hypothetical Synthetic Pathway
A proposed synthesis could start from a substituted 2-aminopyridine, proceeding through the formation of an oxime and subsequent cyclization.
Caption: A proposed synthetic route to 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine.
Key Reactive Sites and Expected Reactivity
The structure of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine presents several key sites for chemical modification:
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The Bromine Atom: The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, which is a common strategy in drug discovery to explore structure-activity relationships. The functionalization at the 5-position of related thiazolo[5,4-b]pyridine scaffolds has been used to target the ATP-binding site of various kinases.[1]
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The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to alkylation and N-oxidation, which can be used to modulate the electronic properties and solubility of the molecule.
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The Methyl Group: The methyl group at the 3-position could potentially undergo functionalization, although this would likely require more forcing reaction conditions.
Spectroscopic Characterization (Predicted)
For a novel compound, spectroscopic analysis is crucial for structural confirmation. The following are predicted spectroscopic data for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.4 | d | 1H | H-6 (Pyridine ring) |
| ~7.8 | d | 1H | H-4 (Pyridine ring) |
| ~2.6 | s | 3H | CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-3 (C-CH₃) |
| ~158 | C-7a |
| ~145 | C-6 |
| ~125 | C-4 |
| ~118 | C-5 (C-Br) |
| ~115 | C-3a |
| ~12 | CH₃ |
Mass Spectrometry (Predicted)
The predicted collision cross-section values for various adducts provide a basis for mass spectrometric identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.96581 | 132.6 |
| [M+Na]⁺ | 234.94775 | 148.2 |
| [M-H]⁻ | 210.95125 | 139.1 |
| [M+NH₄]⁺ | 229.99235 | 154.6 |
| [M+K]⁺ | 250.92169 | 138.9 |
| Data sourced from PubChemLite, calculated using CCSbase.[4] |
Potential Applications and Future Research Directions
While no specific biological activities have been reported for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine, the broader class of fused pyridine heterocycles has shown significant potential in drug discovery.
Kinase Inhibition
Structurally related thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, with the potential to overcome imatinib resistance in gastrointestinal stromal tumors.[1] The oxazolo[5,4-b]pyridine scaffold could similarly be explored for its ability to inhibit various kinases, which are critical targets in oncology.
Anticancer and Antimicrobial Agents
Oxazolo[5,4-d]pyrimidines, which share structural similarities, have been investigated as potential anticancer agents.[2][5] Furthermore, various pyridine derivatives have been evaluated as antibacterial agents.[3] The unique substitution pattern of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine makes it a candidate for screening against a panel of cancer cell lines and microbial strains.
Workflow for Future Investigation
Caption: A proposed workflow for the future investigation of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine.
Conclusion
5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine represents an underexplored area of chemical space. While direct experimental data is scarce, its structural features suggest significant potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding of its predicted properties, potential synthetic routes, and promising avenues for future research. It is our hope that this document will catalyze further investigation into this and related heterocyclic systems, ultimately contributing to the advancement of chemical and biomedical sciences.
References
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). MDPI. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. [Link]
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5-bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. PubChemLite. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PMC. [Link]
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